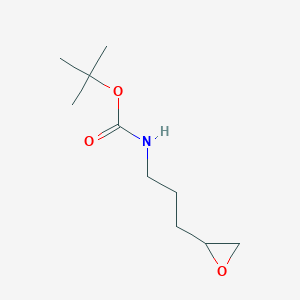
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is a chemical compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a but-2-enoic acid backbone. This compound is of interest in organic synthesis and various scientific research applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The Boc group is commonly introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile solution.
Removal of the Boc Group: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is crucial to achieving efficient protection and deprotection steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the but-2-enoic acid moiety.
Substitution: Substitution reactions can occur at the amino group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Saturated butanoic acid derivatives.
Substitution Products: Amides, esters, or other substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is widely used in organic synthesis as a protecting group for amines, which is essential for multi-step synthetic routes. Biology: It is used in peptide synthesis and modification, where the Boc group helps in the stepwise construction of peptides. Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require amine protection. Industry: It is employed in the production of various chemicals and materials that require precise control over functional groups.
Wirkmechanismus
The mechanism by which 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid exerts its effects involves the protection of the amino group, which prevents unwanted reactions during synthesis. The Boc group is stable under neutral and mildly acidic conditions but can be removed under strongly acidic conditions, allowing for selective deprotection.
Molecular Targets and Pathways Involved:
Amine Protection: The Boc group protects the amino group from reacting with electrophiles.
Deprotection: The removal of the Boc group is typically achieved using strong acids, which cleave the carbamate bond.
Vergleich Mit ähnlichen Verbindungen
Fmoc (Fluorenylmethyloxycarbonyl) Amino Acids: Another common protecting group used in peptide synthesis.
Cbz (Benzyloxycarbonyl) Amino Acids: Similar to Boc, used for amine protection.
Nosyl (p-Nitrobenzenesulfonyl) Amino Acids: Used for temporary protection of amines.
Uniqueness: 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid is unique in its stability and ease of deprotection under acidic conditions, making it a preferred choice in many synthetic applications compared to other protecting groups.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique properties and applications make it a valuable compound in organic synthesis and beyond.
Eigenschaften
CAS-Nummer |
89711-09-1 |
|---|---|
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) |
InChI-Schlüssel |
MUQOCUSTNGBFJL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O |
Isomerische SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7809713.png)



![tert-butyl N-(3-azabicyclo[4.1.0]heptan-5-yl)carbamate](/img/structure/B7809757.png)


![(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid](/img/structure/B7809773.png)

